Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate

Physicochemical profiling Lipophilicity Positional isomer comparison

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate (CAS 1395493-36-3) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one family, a privileged scaffold in medicinal chemistry. It features a fused pyridine-pyrimidine ring system with a ketone at position 4 and a methyl ester at position 7, giving it a molecular formula of C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol.

Molecular Formula C10H8N2O3
Molecular Weight 204.18
CAS No. 1395493-36-3
Cat. No. B3047446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate
CAS1395493-36-3
Molecular FormulaC10H8N2O3
Molecular Weight204.18
Structural Identifiers
SMILESCOC(=O)C1=CN2C(=NC=CC2=O)C=C1
InChIInChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-8-11-5-4-9(13)12(8)6-7/h2-6H,1H3
InChIKeyXCOUANURBKGJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate (CAS 1395493-36-3): Core Scaffold Identity and Procurement Relevance


Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate (CAS 1395493-36-3) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one family, a privileged scaffold in medicinal chemistry [1]. It features a fused pyridine-pyrimidine ring system with a ketone at position 4 and a methyl ester at position 7, giving it a molecular formula of C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . The compound is classified as a versatile small-molecule scaffold and is primarily utilized as a synthetic building block for the development of bioactive derivatives targeting infectious diseases, cancer, and inflammatory conditions .

Why Positional Isomers of 4-Oxo-4H-pyrido[1,2-a]pyrimidine Carboxylates Are Not Interchangeable for Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate


Despite sharing an identical molecular formula (C₁₀H₈N₂O₃) and molecular weight (204.18 g/mol), the four positional isomers of methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine carboxylate (substituted at positions 2, 3, 7, or 9) exhibit significantly different physicochemical properties that preclude generic substitution. Most notably, the 2-carboxylate isomer (CAS 23951-66-8) displays a calculated LogP of -0.26 , while the 7-carboxylate (target) and the 3- and 9-isomers each show a LogP of 0.4811 . This ΔLogP of approximately 0.74 units between the 2- and 7-isomers translates to a roughly 5.5-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, solubility, and chromatographic retention behavior. Furthermore, the electronic environment of the carboxylate substituent differs by position: the 7-position places the ester on the pyridine ring para to the bridgehead nitrogen, creating a distinct resonance and hydrogen-bond acceptor profile compared to the 2-position (adjacent to the bridgehead) or the 3-position (on the pyrimidinone ring). These differences critically affect the compound's suitability as a synthetic intermediate, its reactivity in subsequent derivatization steps, and its biological target engagement profile, meaning that procurement decisions cannot rely on simple isomeric interchange.

Quantitative Differentiation Evidence for Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate


LogP Differentiation: 7-Carboxylate vs. 2-Carboxylate Positional Isomer

The target compound (7-carboxylate, CAS 1395493-36-3) exhibits a calculated LogP of 0.4811, compared to the 2-carboxylate isomer (CAS 23951-66-8) which records a LogP of -0.26 . The 3-carboxylate (CAS 191287-55-5) and 9-carboxylate (CAS 1395493-29-4) isomers share the same LogP of 0.4811 as the 7-isomer, indicating that the 2-isomer is the primary outlier among the four positional variants. This ΔLogP of 0.74 between the 2- and 7-isomers represents a meaningful difference in lipophilicity that can influence passive membrane permeability, aqueous solubility, and protein binding.

Physicochemical profiling Lipophilicity Positional isomer comparison

Topological Polar Surface Area (TPSA) Uniformity and Hydrogen-Bond Acceptor Profile Across Positional Isomers

All four positional isomers (2-, 3-, 7-, and 9-carboxylate) share an identical TPSA of 60.67 Ų and five hydrogen-bond acceptors . However, the spatial orientation of these acceptors differs: in the 7-isomer, the ester carbonyl is positioned on the pyridine ring para to the bridgehead nitrogen, projecting the hydrogen-bond acceptor into a distinct geometric vector compared to the 2-isomer (adjacent to the bridgehead) or the 3-isomer (on the pyrimidinone ring, adjacent to the 4-oxo group). While TPSA values are identical, the three-dimensional pharmacophoric presentation of hydrogen-bond acceptor functionality differs, which can lead to differential target engagement in structure-based drug design.

Drug-likeness Polar surface area Positional isomer comparison

Class-Level Evidence: Pyrido[1,2-a]pyrimidin-4-one Scaffold as MexAB-OprM Efflux Pump Inhibitor Pharmacophore

The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold has been validated as a pharmacophore for MexAB-OprM-specific efflux pump inhibition in Pseudomonas aeruginosa. In a series of studies, 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives bearing substituents at the 2-position were shown to potentiate the activity of levofloxacin (LVFX) and aztreonam (AZT) [1][2]. The minimum effective concentration (MEC) for potentiation of LVFX by lead compounds in this series was reported at 0.5–2 µg/mL in P. aeruginosa strains overexpressing MexAB-OprM. The target compound, bearing a methyl ester at the 7-position with an unsubstituted 2-position, serves as the core scaffold from which these potent derivatives were elaborated. Its value lies in providing a defined starting point for systematic SAR exploration at the 2-position, with the 7-ester group offering a handle for further functionalization or for modulating physicochemical properties without perturbing the critical 2-position pharmacophore.

Efflux pump inhibition Pseudomonas aeruginosa Antimicrobial resistance

Synthetic Versatility: Direct Accessible Synthesis from 2-Aminopyridine and Dimethyl Acetylenedicarboxylate

Unlike more complex pyrido[1,2-a]pyrimidine derivatives that require multi-step sequences, Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate can be synthesized in a single step via the reaction of 2-aminopyridine with dimethyl acetylenedicarboxylate (DMAD) . This convergent approach contrasts with the synthesis of 2-substituted or 9-substituted analogs, which typically require additional protection/deprotection sequences and palladium-catalyzed cross-coupling steps [1]. The 7-ester group is strategically positioned to serve as a precursor for further transformations: hydrolysis yields the corresponding carboxylic acid for amide coupling, while reduction or nucleophilic additions provide access to alcohol and ketone derivatives. This synthetic accessibility positions the compound as a cost-effective, gram-scale-accessible entry point to the pyrido[1,2-a]pyrimidine chemical space.

Synthetic chemistry Building block One-step synthesis

Rotatable Bond Count: Conformational Rigidity Advantage Over Common Bioisosteric Scaffolds

The target compound possesses only one rotatable bond (the methyl ester C–O bond), contributing to a highly rigid, planar structure with an Fsp³ (fraction of sp³-hybridized carbons) of 0.1 . This contrasts with common bioisosteric scaffolds such as 4-oxo-1,4-dihydroquinoline-7-carboxylates, which typically have higher rotatable bond counts and greater conformational flexibility. For instance, ethyl 4-oxo-1,4-dihydroquinoline-7-carboxylate possesses two rotatable bonds in the ester chain alone. The reduced conformational entropy of the pyrido[1,2-a]pyrimidine scaffold can translate to improved ligand efficiency and binding enthalpy in target engagement, although direct target-specific data for this compound are not available.

Conformational analysis Ligand efficiency Scaffold comparison

Scaffold Progression to PI3Kβ/δ Inhibitors: The 7-Carboxylate as a Critical Anchor Point

The 7-carboxylate position on the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold has been demonstrated to be a critical anchor point for generating potent PI3Kβ/δ inhibitors. Starting from TGX-221 (a 9-substituted-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidine), researchers designed a series of 9-(1-anilinoethyl)-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidine-7-carboxamides that showed profound pharmacodynamic modulation of phosphorylated Akt in PC3 prostate tumor xenografts after a single oral dose, with compound 17 achieving significant tumor growth inhibition upon chronic oral dosing [1]. The 7-carboxylate (or its amide derivative) serves as the essential vector for solubility optimization and target engagement. The target methyl ester represents the precursor to these advanced leads: hydrolysis to the carboxylic acid followed by amide coupling is the standard route to the bioactive 7-carboxamides. This validated progression pathway establishes the 7-carboxylate methyl ester as more than a mere building block—it is the direct synthetic precursor to preclinical-stage PI3K inhibitors.

PI3K inhibition Kinase inhibitor Scaffold evolution

Optimal Research and Industrial Application Scenarios for Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate


Antimicrobial Resistance Programs: MexAB-OprM Efflux Pump Inhibitor Scaffold SAR

For research groups developing efflux pump inhibitors targeting MexAB-OprM in Pseudomonas aeruginosa, Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate provides the validated, unsubstituted core scaffold. The C-2 position is the primary site for introducing carbon-linked substituents (via Suzuki, Stille, or other cross-coupling methodologies) to build potent EPIs that restore levofloxacin and aztreonam sensitivity [1]. The 7-methyl ester serves as a modifiable handle for solubility optimization without disrupting the 2-position pharmacophore. The compound's LogP of 0.48 provides a balanced lipophilicity baseline that can be tuned upward or downward through 2-substitution, making it an ideal starting point for systematic SAR exploration.

PI3K-Targeted Oncology: Synthetic Precursor to 7-Carboxamide PI3Kβ/δ Inhibitors

Drug discovery programs targeting PI3Kβ/δ for PTEN-deficient tumors can utilize this compound as the direct synthetic precursor to bioactive 7-carboxamides. The established route—ester hydrolysis followed by amide coupling—provides access to the therapeutically validated series descended from TGX-221 [2]. The 7-position specificity is non-negotiable: the 2- or 3-carboxylate isomers cannot be transformed into the 7-carboxamide pharmacophore and would lead to inactive or off-target compounds. Procurement of the correct 7-isomer ensures synthetic fidelity to the published medicinal chemistry routes and avoids costly dead ends.

Fragment-Based Drug Discovery: A Low-Molecular-Weight, Highly Rigid Scaffold

With a molecular weight of 204.18 Da, a single rotatable bond, and a TPSA of 60.67 Ų , this compound meets all standard fragment-based drug discovery (FBDD) criteria. Its high ligand efficiency potential, combined with the synthetic accessibility of the 7-ester group for further elaboration, makes it suitable for fragment screening campaigns. The scaffold's rigidity (Fsp³ = 0.1) minimizes entropic penalties upon binding, a critical advantage over more flexible fragments. The balanced LogP of 0.48 ensures adequate aqueous solubility for biochemical assays while retaining sufficient lipophilicity for membrane target engagement.

Chemical Biology Probe Development: Bioactivation via Rv3087 in Mycobacterium tuberculosis

Recent evidence has identified a novel bioactivation mechanism for pyrido[1,2-a]pyrimidin-4-one (PP) derivatives involving the Rv3087 protein in Mycobacterium tuberculosis [3]. The target compound, as a representative PP scaffold, is relevant for chemical biology studies investigating this activation pathway. Its 7-ester group offers a tractable site for installing reporter tags (e.g., fluorophores, biotin) for target engagement studies, while the unsubstituted 2-position allows for subsequent SAR optimization based on screening hits. The compound's single-step synthesis and commercial availability facilitate rapid entry into probe development pipelines.

Quote Request

Request a Quote for Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.